6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile
Overview
Description
6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrN3. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activation of FGFRs results in the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which is generally beneficial for bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
These receptors play an essential role in various types of tumors .
Cellular Effects
In the context of cellular effects, 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives have been observed to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with FGFRs . Upon binding, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the bromination of pyrrolopyridine derivatives. One common method includes the reaction of 1-benzoyl-6-bromo-7-azaindole with suitable reagents to introduce the cyano group at the 3rd position . The reaction conditions often involve the use of palladium catalysts and organic solvents under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with metal organic reagents, facilitated by palladium catalysts.
Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions to replace the bromine atom.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the cyano group to an amine.
Major Products
Substituted Pyrrolopyridines: Formed through nucleophilic substitution reactions.
Coupled Products: Resulting from cross-coupling reactions with various organic reagents.
Aminopyrrolopyridines: Produced by the reduction of the cyano group.
Scientific Research Applications
6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: Researchers use it to study the effects of brominated pyrrolopyridines on various biological systems, including their potential anticancer activities.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the cyano group at the 3rd position.
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: Contains a methyl group at the 1st position in addition to the bromine and cyano groups.
6-Bromo-1H-benzimidazole: Another brominated heterocyclic compound with different core structure.
Uniqueness
6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of both bromine and cyano functional groups, which confer distinct reactivity and biological activity. The combination of these groups allows for versatile chemical modifications and the potential to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXDIMKZYBSJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236030 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260387-10-7 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260387-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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